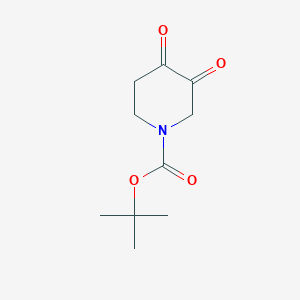
Tert-butyl 3,4-dioxopiperidine-1-carboxylate
Cat. No. B8752987
Key on ui cas rn:
741737-34-8
M. Wt: 213.23 g/mol
InChI Key: DCNCLKKQGTZWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07388019B2
Procedure details


In a dried flask, a solution of 8.8 mL (9.7 g, 125 mmol) of anhydrous dimethyl sulfoxide in 400 mL of anhydrous dichloromethane was stirred under nitrogen at −60° C. as 15.9 mL (23.6 g, 113 mmol) of trifluoroacetic anhydride was added dropwise. The resultant solution was stirred at −60° C. for 20 min, at which time a solution of 8.5 g (39.1 mmol) of tert-butyl 3,4-dihydroxypiperidine-1-carboxylate from Step B in 100 mL of anhydrous dichloromethane was added via cannula. The solution was stirred at −60° C. for 1.5 h, during which time some precipitation occurred. Then 36.2 mL (26.3 g, 260 mmol) of triethylamine was added, and stirring was continued at −60° C. for an additional 30 min. The reaction mixture was concentrated in vacuo, and the residue was purified by flash chromatography (silica gel, 0-30% ethyl acetate/hexanes) to yield the title compound, which may exist as a mixture of tautomers. 1H NMR (500 MHz, CDCl3) δ 7.8-7.6 (br m, <1H), 5.3 (br apparent s, ≦1H), 4.00 (m, 2H), 2.69 (t, J=7.5 Hz, 2H), 1.57 (s, 9H). LC/MS: 214 (M+1).



[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Quantity
8.5 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
CS(C)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH:18][CH:19]1[CH:24]([OH:25])[CH2:23][CH2:22][N:21]([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH2:20]1.C(N(CC)CC)C>ClCCl>[O:18]=[C:19]1[C:24](=[O:25])[CH2:23][CH2:22][N:21]([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH2:20]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
15.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CN(CCC1O)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
36.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at −60° C. for 1.5 h, during which time
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added via cannula
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
some precipitation
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued at −60° C. for an additional 30 min
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography (silica gel, 0-30% ethyl acetate/hexanes)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

